Cas no 924633-09-0 (3-Benzyl-6-bromoquinoline-2(1H)-one)

3-Benzyl-6-bromoquinoline-2(1H)-one structure
924633-09-0 structure
Product name:3-Benzyl-6-bromoquinoline-2(1H)-one
CAS No:924633-09-0
MF:C16H12BrNO
MW:314.1765832901
MDL:MFCD28124969
CID:4659824
PubChem ID:58180829

3-Benzyl-6-bromoquinoline-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
    • NYAOVIBBTKTYMI-UHFFFAOYSA-N
    • 3-Benzyl-6-bromoquinoline-2(1H)-one
    • 3-Benzyl-6-bromo-1H-quinoline-2-one
    • 2(1H)-Quinolinone,6-bromo-3-(phenylmethyl)-
    • 2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
    • 6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone (ACI)
    • 3-Benzyl-6-bromo-1H-quinolin-2-one
    • 3-Benzyl-6-bromo-2(1H)-quinolinone
    • ZLB63309
    • SCHEMBL6521139
    • DB-099126
    • AKOS037650742
    • CS-15246
    • CS-0011156
    • 924633-09-0
    • AT-417/43485049
    • C13204
    • MDL: MFCD28124969
    • Inchi: 1S/C16H12BrNO/c17-14-6-7-15-12(10-14)9-13(16(19)18-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,18,19)
    • InChI Key: NYAOVIBBTKTYMI-UHFFFAOYSA-N
    • SMILES: O=C1C(CC2C=CC=CC=2)=CC2C(=CC=C(C=2)Br)N1

Computed Properties

  • Exact Mass: 313.01023g/mol
  • Monoisotopic Mass: 313.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 494.3±45.0 °C at 760 mmHg
  • Flash Point: 252.8±28.7 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

3-Benzyl-6-bromoquinoline-2(1H)-one Security Information

3-Benzyl-6-bromoquinoline-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D772735-1g
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98+%
1g
$820 2024-06-06
1PlusChem
1P00IMI6-1g
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
1g
$819.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066855-1g
6-Bromo-3-(phenylmethyl)-2(1H)-quinolinone
924633-09-0 98%
1g
¥8134.00 2024-04-25
1PlusChem
1P00IMI6-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
100mg
$253.00 2024-04-20
eNovation Chemicals LLC
D772735-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98+%
100mg
$265 2025-02-25
eNovation Chemicals LLC
D772735-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98+%
100mg
$265 2024-06-06
Aaron
AR00IMQI-100mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
100mg
$220.00 2025-02-10
A2B Chem LLC
AI68174-250mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
250mg
$463.00 2024-07-18
Aaron
AR00IMQI-250mg
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
250mg
$366.00 2025-02-10
A2B Chem LLC
AI68174-1g
2(1H)-Quinolinone, 6-bromo-3-(phenylmethyl)-
924633-09-0 98%
1g
$914.00 2024-07-18

3-Benzyl-6-bromoquinoline-2(1H)-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  < 15 °C; 15 °C → 40 °C; 40 °C
1.2 overnight, 80 °C
1.3 Reagents: Water ;  cooled
Reference
Synthesis of 6-bromo-3-(chlorophenylmethyl)-2-methoxyquinoline
Cai, Zhi-qiang; Sun, Tie-min, Hecheng Huaxue, 2009, 17(5), 640-641

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  16 h, rt → 80 °C
Reference
IL4I1 inhibitors and methods of use
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  15 - 20 min, reflux
Reference
Quinoline, naphthalene and conformationally constrained quinoline or naphthalene derivatives as antimycobacterial agents and their preparation, pharmaceutical compositions and use in the treatment of mycobacterial infections
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  overnight, reflux
Reference
Preparation of quinoline derivatives as antibacterial agents
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  15 min, reflux
Reference
Trifluoroacetic acid: a more effective and efficient reagent for the synthesis of 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-aminoquinolines from Baylis-Hillman derivatives via Claisen rearrangement
Pathak, Richa; Madapa, Sudharshan; Batra, Sanjay, Tetrahedron, 2007, 63(2), 451-460

3-Benzyl-6-bromoquinoline-2(1H)-one Raw materials

3-Benzyl-6-bromoquinoline-2(1H)-one Preparation Products

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.